molecular formula C18H16O B14306258 Spiro[cyclohexane-3,9'-fluorene]-1-one

Spiro[cyclohexane-3,9'-fluorene]-1-one

Cat. No.: B14306258
M. Wt: 248.3 g/mol
InChI Key: KAWDOUOTXGOFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclohexane-3,9’-fluorene]-1-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro carbon. This compound is of significant interest in organic chemistry due to its unique three-dimensional structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclohexane-3,9’-fluorene]-1-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a fluorene derivative with a cyclohexane moiety. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[cyclohexane-3,9’-fluorene]-1-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-3,9’-fluorene]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .

Scientific Research Applications

Spiro[cyclohexane-3,9’-fluorene]-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[cyclohexane-3,9’-fluorene]-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-3,9’-fluorene]-1-one is unique due to its specific spiro linkage between cyclohexane and fluorene, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

spiro[cyclohexane-3,9'-fluorene]-1-one

InChI

InChI=1S/C18H16O/c19-13-6-5-11-18(12-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10H,5-6,11-12H2

InChI Key

KAWDOUOTXGOFFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.